1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a phenyl group, and a pyridin-2-ylmethyl substituent
Preparation Methods
The synthesis of 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyridine and a suitable diketone.
Introduction of the phenyl group: This step typically involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with the pyrazolo[3,4-b]pyridine core in the presence of a palladium catalyst.
Attachment of the pyridin-2-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazolo[3,4-b]pyridine core is reacted with a pyridin-2-ylmethyl halide under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-ylmethyl group and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar core structure and are known for their medicinal properties.
Thiazoles: These compounds have diverse biological activities and can be used in similar applications.
The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C21H19N5O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N5O/c1-14-19-17(21(27)23-13-16-10-6-7-11-22-16)12-18(15-8-4-3-5-9-15)24-20(19)26(2)25-14/h3-12H,13H2,1-2H3,(H,23,27) |
InChI Key |
OYILQDSSCDGLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4)C |
Origin of Product |
United States |
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